5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
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Overview
Description
5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a potent and selective inhibitor of checkpoint kinase 1 (CHK1), a critical enzyme involved in the cellular response to DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs .
Scientific Research Applications
5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying the cellular response to DNA damage.
Medicine: It is being investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit CHK1.
Industry: It is used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves the inhibition of CHK1, a serine-threonine kinase that plays a crucial role in the DNA damage response. By inhibiting CHK1, this compound can prevent the repair of damaged DNA, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the ATR-CHK1 pathway and the regulation of cell cycle checkpoints .
Comparison with Similar Compounds
Similar Compounds
5-((4-Aminopyridin-2-yl)amino)pyrazine-2-carbonitrile: Another CHK1 inhibitor with a similar structure but different substituents.
®-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile: A compound with a morpholine group instead of a piperidine group.
Uniqueness
The uniqueness of 5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile lies in its specific substituents, which confer high selectivity and potency as a CHK1 inhibitor. This makes it a valuable compound for both research and potential therapeutic applications .
Biological Activity
5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile, also known by its CAS number 1137476-49-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antitumor, and other pharmacological effects, supported by recent research findings.
- Molecular Formula : C16H20N8
- Molecular Weight : 324.38 g/mol
- CAS Number : 1137476-49-3
Biological Activity Overview
The compound exhibits a range of biological activities, with particular emphasis on its antibacterial and antitumor properties.
Antibacterial Activity
Research has indicated that derivatives of this compound show promising antibacterial effects against various strains. A study highlighted that compounds similar to this one demonstrated excellent activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 0.3 to 8.5 µM. In contrast, the activity against Gram-positive bacteria was lower, with MIC values between 0.1 and 9.5 µM .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. Notably, compounds in the same class have been identified as potent inhibitors of CHK1 kinase, which plays a crucial role in the DNA damage response pathway .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various substitutions that can enhance its biological activity. The presence of the piperidine moiety is significant for its interaction with biological targets, influencing both potency and selectivity .
Case Studies
- Antibacterial Efficacy : A comparative study reported that a related compound exhibited greater antibacterial activity than traditional antibiotics like streptomycin against S. aureus and E. coli at concentrations as low as 0.25 mg/mL .
- Antitumor Activity : Another investigation into pyrazine derivatives showed that certain modifications led to enhanced selectivity for CHK1 over CHK2, resulting in a more favorable therapeutic profile for cancer treatment .
Data Summary Table
Properties
Molecular Formula |
C16H20N8 |
---|---|
Molecular Weight |
324.38 g/mol |
IUPAC Name |
5-[[5-amino-4-(piperidin-3-ylmethylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H20N8/c17-5-12-8-22-16(10-20-12)24-15-4-14(13(18)9-23-15)21-7-11-2-1-3-19-6-11/h4,8-11,19H,1-3,6-7,18H2,(H2,21,22,23,24) |
InChI Key |
FICDGXNPBOQNHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CNC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
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